molecular formula C8H6ClN B1345701 4-Chloro-2-methylbenzonitrile CAS No. 50712-68-0

4-Chloro-2-methylbenzonitrile

Cat. No. B1345701
CAS RN: 50712-68-0
M. Wt: 151.59 g/mol
InChI Key: ZZAJFWXXFZTTLH-UHFFFAOYSA-N
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Patent
US07144899B2

Procedure details

Methylmagnesium bromide (6.29 g, 52.8 mmol) was added to a stirred solution of 4-chloro-2-methyl-benzonitrile (5.00 g, 33.0 mmol) in diethyl ether (44 mL). The mixture was heated to 40° C. After 72 h the mixture was cooled to room temperature and poured into a stirred mixture of anhydrous diethyl ether (120 mL), ice water (100 mL), and 10% aqueous HCl (100 mL). The aqueous layer was separated, stirred at reflux for 1 h, then was cooled to room temperature and was extracted into diethyl ether (4×50 mL). The organic layers were combined, washed with saturated NaHCO3 and brine, dried (Na2SO4) and concentrated in vacuo. 1-(4-Chloro-2-methylphenyl)ethanone was obtained as an oil. 1H NMR (CDCl3, 400 MHz) δ 2.52 (s, 3H), 2.56 (d, J=0.7 Hz, 3H), 7.24 (m, 2H), 7.65 (d, J=8.8 Hz, 1H).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Br.[Cl:4][C:5]1[CH:12]=[CH:11][C:8](C#N)=[C:7]([CH3:13])[CH:6]=1.Cl.C([O:17][CH2:18][CH3:19])C>>[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([C:18](=[O:17])[CH3:19])=[C:7]([CH3:13])[CH:6]=1

Inputs

Step One
Name
Quantity
6.29 g
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)C
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 72 h the mixture was cooled to room temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted into diethyl ether (4×50 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.